molecular formula C8H11N3 B3221183 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine CAS No. 1206249-55-9

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine

Cat. No.: B3221183
CAS No.: 1206249-55-9
M. Wt: 149.19
InChI Key: WQOCIAIXVFNOKT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of a naphthyridine core with an amine group at the 4-position, making it a versatile intermediate in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,8-naphthyridine and 1,5-naphthyridine . These compounds share a similar core structure but differ in the position of nitrogen atoms and functional groups.

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine is unique due to its specific substitution pattern and the presence of an amine group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1,4,10H,2-3,5H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOCIAIXVFNOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CN=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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